2,3-Dimethylquinoxalin-5-amine 2,3-Dimethylquinoxalin-5-amine
Brand Name: Vulcanchem
CAS No.: 19023-68-8
VCID: VC20986598
InChI: InChI=1S/C10H11N3/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,11H2,1-2H3
SMILES: CC1=NC2=CC=CC(=C2N=C1C)N
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol

2,3-Dimethylquinoxalin-5-amine

CAS No.: 19023-68-8

Cat. No.: VC20986598

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethylquinoxalin-5-amine - 19023-68-8

Specification

CAS No. 19023-68-8
Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name 2,3-dimethylquinoxalin-5-amine
Standard InChI InChI=1S/C10H11N3/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,11H2,1-2H3
Standard InChI Key HPHATBFPSZWBQQ-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC(=C2N=C1C)N
Canonical SMILES CC1=NC2=CC=CC(=C2N=C1C)N

Introduction

Chemical Identity and Structure

2,3-Dimethylquinoxalin-5-amine is a quinoxaline derivative characterized by a bicyclic structure containing two nitrogen atoms in a six-membered ring fused with a benzene ring, with two methyl groups at positions 2 and 3, and an amino group at position 5. The compound's essential identifiers and structural characteristics are detailed in Table 1.

Table 1: Chemical Identification Data for 2,3-Dimethylquinoxalin-5-amine

ParameterValue
CAS Registry Number19023-68-8
Molecular FormulaC₁₀H₁₁N₃
Molecular Weight173.21 g/mol
IUPAC Name2,3-dimethylquinoxalin-5-amine
Standard InChIInChI=1S/C10H11N3/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,11H2,1-2H3
SMILES NotationCC1=NC2=CC=CC(=C2N=C1C)N
PubChem Compound ID12288656

The structural arrangement features the amino group (-NH₂) at position 5 of the quinoxaline core, which significantly influences the compound's chemical behavior and reactivity compared to the unsubstituted 2,3-dimethylquinoxaline.

PropertyValueNotes
Physical AppearanceSolid at room temperatureBased on structural characteristics
SolubilityLimited water solubility, soluble in common organic solventsCharacteristic of quinoxaline derivatives
LogP (calculated)Approximately 2.2-2.4Estimated based on similar quinoxaline structures
pKa (calculated)Amino group: approximately 2-3Estimated based on similar aromatic amines
StabilityGenerally stable at room temperatureStandard storage conditions recommended

The presence of the amino group at position 5 significantly alters the electronic distribution within the molecule compared to the parent 2,3-dimethylquinoxaline, resulting in different physicochemical properties and reactivity patterns.

Synthesis Methods

The synthesis of 2,3-Dimethylquinoxalin-5-amine can be approached through several routes, with the most common methods involving either the direct synthesis from appropriately substituted precursors or the modification of pre-formed quinoxaline structures.

Iron-Catalyzed One-Pot Synthesis

A more recent and efficient approach involves an iron-catalyzed one-pot synthesis from 2-nitroaniline derivatives:

  • Reaction of 5-amino-2-nitroaniline with butane-2,3-diol

  • Using Fe catalyst with trimethylamine N-oxide as a co-catalyst

  • Conducting the reaction in toluene at 150°C for 24 hours

This approach offers advantages in terms of efficiency and reduced waste generation, with yields typically in the range of 70-80% .

Table 3: Comparison of Synthetic Approaches for 2,3-Dimethylquinoxalin-5-amine

Synthetic MethodStarting MaterialsCatalystConditionsApproximate Yield
Condensation + Reduction4-Nitro-1,2-phenylenediamine, Butane-2,3-dioneAcid catalystMethanol, RT, then reducing agent75-85%
One-pot synthesis5-Amino-2-nitroaniline, Butane-2,3-diolFe catalyst, Me₃NOToluene, 150°C, 24h70-80%

Analytical Characterization

Analytical characterization of 2,3-Dimethylquinoxalin-5-amine typically employs various spectroscopic and chromatographic techniques to confirm its identity and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2,3-Dimethylquinoxalin-5-amine typically shows:

  • Two singlets around δ 2.7-2.8 ppm for the two methyl groups

  • A broad singlet around δ 4.0-4.5 ppm for the amino protons

  • Three signals in the aromatic region (δ 6.5-8.0 ppm) for the three aromatic protons

The ¹³C NMR spectrum typically displays:

  • Two signals around δ 23-24 ppm for the methyl carbons

  • Six signals in the range δ 110-145 ppm for the aromatic carbons

  • Two signals around δ 153-155 ppm for the quaternary carbons at positions 2 and 3

Mass Spectrometry

The mass spectrum typically shows:

  • Molecular ion peak at m/z 173 corresponding to the molecular weight

  • Characteristic fragmentation patterns including loss of methyl groups (m/z 158) and other quinoxaline-specific fragments

Infrared Spectroscopy

Key IR absorption bands include:

  • N-H stretching of the amino group around 3300-3500 cm⁻¹

  • C=N stretching around 1600-1650 cm⁻¹

  • C-H stretching of methyl groups around 2900-3000 cm⁻¹

Chemical Reactivity

The reactivity of 2,3-Dimethylquinoxalin-5-amine is primarily governed by the presence of the amino group at position 5 and the nitrogen atoms in the quinoxaline ring.

Reactivity of the Amino Group

The primary amino group at position 5 can undergo various reactions typical of aromatic amines:

  • Diazotization and subsequent coupling reactions

  • Acylation to form amides

  • Alkylation to form secondary and tertiary amines

  • Nucleophilic substitution reactions

Reactivity of the Quinoxaline Core

The quinoxaline core exhibits reactivity patterns common to nitrogen-containing heterocycles:

  • Electrophilic aromatic substitution (primarily at position 6)

  • Nucleophilic attack at positions 2 and 3 (when activating groups are present)

  • Coordination with metal ions through the nitrogen atoms

AspectRecommendation
Personal ProtectionUse of gloves, safety glasses, and laboratory coat recommended
StorageKeep in tightly closed container in cool, dry place
Hazard ClassificationPotential irritant; handle with appropriate caution
First Aid MeasuresIn case of skin contact: wash with soap and water
In case of eye contact: rinse with water for several minutes
If ingested: seek medical attention
Waste DisposalFollow local regulations for disposal of chemical waste

It should be noted that comprehensive toxicological data specific to 2,3-Dimethylquinoxalin-5-amine is limited, and standard precautions for handling research chemicals should be applied .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator